Bacopasid II

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Referenzverbindung in analytischen Studien und für die Synthese neuer Derivate verwendet.

Biologie: Untersucht wird seine Rolle bei der Modulation zellulärer Prozesse wie Apoptose, Zellzyklusarrest und Autophagie.

Medizin: Wird hinsichtlich seines therapeutischen Potenzials bei der Behandlung neurodegenerativer Erkrankungen, Krebs und entzündlicher Erkrankungen untersucht. .

5. Wirkmechanismus

Bacopasid II übt seine Wirkungen durch mehrere Mechanismen aus:

Aquaporin-1-Hemmung: This compound blockiert den Aquaporin-1-Wasserkanal und beeinträchtigt so die Migration von Zellen, die dieses Protein exprimieren.

Zellzyklusarrest und Apoptose: Es induziert einen Zellzyklusarrest in der G0/G1- und G2/M-Phase und fördert die Apoptose in Krebszellen.

Neuroprotektive Wirkungen: This compound verbessert den zerebralen Blutfluss, reduziert β-Amyloid-Spiegel und hemmt Acetylcholinesterase, was zu seinen neuroprotektiven Eigenschaften beiträgt.

Wirkmechanismus

Target of Action

Bacopaside II, an extract from the medicinal herb Bacopa monnieri, primarily targets the Aquaporin-1 (AQP1) water channel . AQP1 is a protein that facilitates the transport of water across cell membranes . It is expressed in various cell types and plays a crucial role in cellular processes such as migration .

Mode of Action

Bacopaside II interacts with its target by blocking the AQP1 water channel . This blockage impairs the migration of cells that express AQP1 . Furthermore, Bacopaside II induces cell cycle arrest and apoptosis , which are processes that halt cell division and lead to programmed cell death, respectively .

Biochemical Pathways

It is known that bacopaside ii can inhibit the enzymemonoamine oxidase B , thus preventing the breakdown of certain neurotransmitters . This action could potentially influence various biochemical pathways related to neurotransmission and neuronal health .

Pharmacokinetics

It is known that triterpenoid saponins like bacopaside ii can be transformed in vivo to metabolites that exhibit better biological activity and pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of Bacopaside II’s action include a significant reduction in cell viability and proliferation . It causes cell loss at high dose combinations, associated with G2/M arrest and apoptosis . It also significantly reduces cell migration and invasiveness .

Action Environment

The action, efficacy, and stability of Bacopaside II can be influenced by various environmental factors. For instance, the production of Bacopaside II in Bacopa monnieri is low due to various environmental factors and species variations . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can enhance the production of Bacopaside II by providing essential media, nutrients, and optimum growth conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bacopaside II is typically isolated from Bacopa monnieri through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate Bacopaside II .

Industrial Production Methods: Biotechnological approaches, such as cell and organ cultures, have been explored for the production of bacosides, including Bacopaside II. These methods involve the use of cell suspension cultures, shoot cultures, and root cultures to enhance the yield of bacosides. Optimization of culture media, growth regulators, and nutrient elements are crucial for maximizing production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bacopasid II durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder enzymatische Hydrolyse kann this compound in seinen Aglykon- und Zuckeranteil zerlegen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können this compound oxidieren, was zur Bildung verschiedener Oxidationsprodukte führt.

Glykosylierung: Enzymatische Glykosylierung kann Zuckerreste an this compound anfügen und so seine Löslichkeit und Bioaktivität verändern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Glykoside und Aglycone, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Bacopasid II ist Teil einer Gruppe von Triterpensaponinen, die als Bacoside bekannt sind und in Bacopa monnieri vorkommen. Ähnliche Verbindungen sind:

Bacopasid I: Bekannt für seine synergistischen Wirkungen mit this compound bei der Hemmung des Wachstums und der Migration von Krebszellen.

Bacosid A3: Ein weiteres Triterpensaponin mit neuroprotektiven und kognitionsfördernden Eigenschaften.

Bacopasaponin C: Zeigt entzündungshemmende und krebshemmende Wirkungen.

This compound zeichnet sich durch seine spezifische Hemmung von Aquaporin-1 und seine starke Antikrebs- und Neuroprotektion aus, was es zu einer einzigartigen und wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen macht.

Eigenschaften

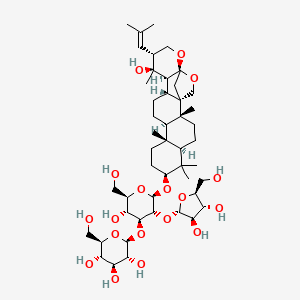

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-18-58-47-19-46(20-59-47)23(38(47)45(22,7)57)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,46)6)63-41-37(65-39-34(55)31(52)25(16-49)61-39)36(32(53)26(17-50)62-41)64-40-35(56)33(54)30(51)24(15-48)60-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23-,24-,25+,26-,27+,28-,29+,30-,31+,32-,33+,34-,35-,36+,37-,38+,39+,40+,41+,43+,44-,45+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWPYJOPCULCLQ-UOXCDNDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347350 | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382146-66-9 | |

| Record name | Bacopaside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382146669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO6L404Y9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.